5-Fluoro-2-(pyrrolidin-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

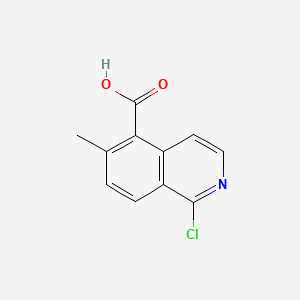

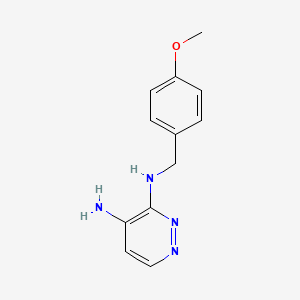

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound . It has a molecular weight of 166.2 . The IUPAC name for this compound is 5-fluoro-2-(1-pyrrolidinyl)pyridine .

Synthesis Analysis

The synthesis of this compound involves nucleophilic substitution reactions and Suzuki reactions . It’s worth noting that the title compound was obtained through these reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the compound can be obtained through nucleophilic substitution reactions and Suzuki reactions .Physical and Chemical Properties Analysis

This compound is a liquid .Wissenschaftliche Forschungsanwendungen

Discovery of Dual 5-HT6/5-HT2A Receptor Ligands

A virtual screening campaign targeting 5-HT6R identified 5-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives as promising candidates. Through synthetic and molecular modelling efforts, compounds with novel chemical scaffolds distinct from serotonin receptor ligands were developed. These compounds exhibited pro-cognitive properties and reversed memory impairment in preclinical models, indicating potential for novel antipsychotic or antidepressant development (Staroń et al., 2019).

Development of Antibacterials

Research on fluorinated pyrrolidin-1-yl substituents at the C-7 position of quinolones led to potent antibacterials against resistant Gram-positive pathogens, including MRSA, PRSP, and VRE. These compounds demonstrated superior potency compared to non-fluorinated counterparts and existing antibiotics, showcasing the potential of this compound derivatives in addressing antibiotic resistance (Inagaki et al., 2003).

PET Radiotracer Development

Efforts to develop a serotonin 5-HT(7) radiotracer for positron emission tomography (PET) involved derivatives of this compound. Although the search did not yield a specific tracer for 5-HT(7) receptors, it contributed to the ongoing exploration of PET radiotracers for neurological research, demonstrating the chemical versatility and potential of this compound in neuroimaging (Andriès et al., 2010).

Metal Ion Sensing and Imaging

This compound derivatives have been applied in the development of fluorescent chemosensors for metal ions. These compounds demonstrated high selectivity and sensitivity for Fe3+/Fe2+ ions, facilitating their application in living cell imaging. This research illustrates the utility of this compound in bioimaging and chemical sensing, providing tools for biological and environmental analysis (Maity et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring, such as this one, are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

It is known that the physicochemical properties of compounds with a pyrrolidine ring can be modified to improve their physical, biological, and environmental properties .

Eigenschaften

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWUHBJFPTXYGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693203 |

Source

|

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-79-1 |

Source

|

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)